5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine
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Overview
Description
5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C4H2ClN5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method is the thermolysis of 5-(2-pyrazinyl)tetrazole at high temperatures (around 400°C) under reduced pressure (10^-5 Torr), which yields the desired compound . Another approach involves the reaction of hydrazine hydrate with dicarbonyl compounds, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Cyclization Reactions: Formation of fused ring systems through cyclization with other heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Cyclization Agents: Hydrazine hydrate and dicarbonyl compounds for forming fused ring systems.
Major Products
The major products of these reactions include various substituted tetrazolo[1,5-a]pyrazines and fused heterocyclic compounds, which can have significant biological and chemical properties .
Scientific Research Applications
5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2, which are involved in cancer cell proliferation.
Materials Science: Used in the development of fluorescent probes and as structural units in polymers for solar cells.
Biological Studies: Investigated for its GABA A allosteric modulating activity, which could have implications in neurological research.
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[1,5-a]pyrazine: Similar in structure but lacks the chlorine atom.
1,2,3-Triazolo[4,5-b]pyrazine: Another fused heterocycle with different ring fusion positions.
Uniqueness
5-Chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
5-chlorotetrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN5/c5-3-1-6-2-4-7-8-9-10(3)4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCWQOOZYNELCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NN=N2)C=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210210-69-7 |
Source
|
Record name | 5-chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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